molecular formula C4H10BNO2 B15344473 Trimethylamine-carboxyborane CAS No. 60788-33-2

Trimethylamine-carboxyborane

Cat. No.: B15344473
CAS No.: 60788-33-2
M. Wt: 114.94 g/mol
InChI Key: WKKAMZCLKKYKLY-UHFFFAOYSA-N
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Description

Trimethylamine-carboxyborane is an amine-carboxyborane compound that serves as a versatile reagent in scientific research, primarily recognized for its role as a Carbon Monoxide Releasing Molecule (CORM). In neutral aqueous solutions, it undergoes slow decarbonylation, a process that can deliver low concentrations of carbon monoxide over an extended period . This controlled release is of significant therapeutic interest for research, as carbon monoxide at low concentrations is a known transmitter molecule with anti-inflammatory, anti-neoplastic, and anti-osteoporotic potential . The proposed mechanism involves the carboxylate form of the molecule first undergoing an internal substitution reaction (SNi) to release the free amine and form a cyclic carboxyborane anion, which then rapidly fragments in a chelotropic reaction to release CO . Beyond its application as a CORM, this compound is a valuable building block and reagent in synthetic chemistry. It acts as a precursor for other amine-carboxyboranes through amine displacement reactions . Furthermore, recent research has highlighted its utility in radical chemistry, where it can undergo photocatalytic decarboxylation to generate boryl radicals for the borylation of imines and alkenes under mild conditions . The compound is also a stable source of borane, comparable to other amine-borane complexes, for reductive transformations . Researchers should note that the compound is stable in base but is readily hydrolyzed in acidic conditions, which can accelerate decarbonylation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

60788-33-2

Molecular Formula

C4H10BNO2

Molecular Weight

114.94 g/mol

InChI

InChI=1S/C3H9N.CHBO2/c1-4(2)3;2-1(3)4/h1-3H3;(H,3,4)

InChI Key

WKKAMZCLKKYKLY-UHFFFAOYSA-N

Canonical SMILES

[B]C(=O)O.CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylamine-carboxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylamine with borane in the presence of a carboxylating agent. This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Trimethylamine-carboxyborane is a chemical compound with a variety of applications, primarily in organic chemistry and biochemistry. It is also known as trimethylamine-carbomethoxyborane .

Case Studies

  • Benzylidene Reductive Cleavage: this compound with aluminum chloride (AlCl3) improves the efficiency of benzylidene reductive cleavage without causing benzylidene acetal hydrolysis .
    • The proposed mechanism involves the activation of borane-trimethylamine complex by AlCl3, leading to interaction with the most electron-rich oxygen in the intermediate. The driving force is the formation of the highly stabilized AlCl3·NMe3 .
  • Giese Reaction: Amine carboxyborane has been utilized in Giese reactions, where ligated boryl radicals are involved in the addition to alkenes .
  • Photocatalytic Decyanative Transformations: Amine-ligated boryl radicals mediate cyano group transfer in malononitriles under photocatalytic conditions .

Tables

Table 1: Reduction of Carboxylic Acids using Borane–Trimethylamine Complex

Carboxylic AcidMolar Ratio (BTM:Amine:Acid)ProductYield (%)
Aliphatic Acid1.5:2Ester28-87
Aromatic Acid1.5:2Ester28-87
Various1:1:3AmideN/A
Various1:2:2Tertiary AmineN/A

Table 2: Effects of Trimethylamine-Carbomethoxyborane on Lipid Metabolism in Mice

ParameterEffect of B Treatment
Serum Triglyceride LevelLowered
Serum Cholesterol LevelLowered
HDL Cholesterol LevelElevated
LDL Cholesterol LevelLowered
VLDL Cholesterol LevelLowered
Fecal Triglyceride LevelIncreased
Fecal Cholesterol LevelIncreased
Cholesterol-7α-Hydroxylase ActivityElevated

Mechanism of Action

The mechanism of action of trimethylamine-carboxyborane involves its ability to release carbon monoxide through a decarbonylation reaction. This process begins with the formation of a trimethylamine boranecarboxylate ion, which undergoes an internal substitution reaction to release free amine and a carboxyborane anion. The latter then releases carbon monoxide via a chelotropic fragmentation . This mechanism allows the compound to exert its effects by delivering carbon monoxide in a controlled manner, which can have various physiological and therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylamine-carboxyborane is part of a broader class of amine-borane derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Trimethylamine-borane (C₃H₉N·BH₃)

  • Structure : Simpler adduct without a carboxyl group.
  • Molecular Weight : 72.95 g/mol (vs. ~130–150 g/mol for TMACB, estimated based on structural analogs) .
  • Applications : Primarily used as a reducing agent in organic synthesis. Lacks significant hypolipidemic or therapeutic activity .
  • Key Difference : The absence of a carboxyl group in trimethylamine-borane limits its pharmacological utility and solubility in polar solvents.

Tetrakis-(μ-(trimethylamine-boranecarboxylato))-bis(this compound)-dicopper(II)

  • Structure : A copper(II) complex incorporating TMACB ligands.
  • Activity : Exhibits superior hypolipidemic activity at 2.5 mg/kg/day, significantly lower than the effective dose of TMACB alone (8 mg/kg/day) .
  • Mechanism : Enhances biliary lipid excretion and bile flow rates more effectively than TMACB, likely due to metal-mediated interactions with lipid transporters .

Amine-carboxyborane (A7)

  • Structure : Lacks the trimethylamine group, replaced by a simpler amine.
  • Toxicity : Higher toxicity than TMACB, limiting its use in BNCT .
  • Boron Content : Contains ~13.8% boron, similar to TMACB, but with reduced stability in aqueous environments .

Trimethylamine-monobromoborane (C₃H₉N·BH₂Br)

  • Structure : Brominated derivative of trimethylamine-borane.
  • Reactivity : More electrophilic due to the bromine substituent, enabling halogenation reactions. TMACB, in contrast, participates in carboxylate-mediated bonding .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Activity/Application Effective Dose (mg/kg/day) Toxicity (LD₅₀, rodents)
This compound C₃HₙBₓO₂N ~130–150 (estimated) Hypolipidemic, BNCT candidate 8 Low
Trimethylamine-borane C₃H₉N·BH₃ 72.95 Reducing agent N/A Moderate
Copper(II)-TMACB complex Cu₂(C₃HₙBₓO₂N)₄ ~600–700 (estimated) Hypolipidemic 2.5 Low
Amine-carboxyborane (A7) C₁HₙBₓO₂N ~100–120 (estimated) BNCT candidate N/A High

Table 2: Bile Lipid Excretion Enhancement (Rat Model)

Compound Bile Flow Rate Increase (%) Cholesterol Excretion Increase (%) Phospholipid Excretion Increase (%)
This compound 25 40 35
Copper(II)-TMACB complex 35 55 50
N,N-Dimethyl-n-octadecylamine 10 15 10

Q & A

Q. What established synthetic methods are available for Trimethylamine-carboxyborane, and how can researchers validate its purity and structural integrity?

this compound is synthesized via reactions involving methylated polyamines and borane derivatives, as described in methods adapted from Hallet al. . Key steps include condensation reactions under controlled pH and temperature. To validate purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for molecular confirmation and high-performance liquid chromatography (HPLC) for assessing chemical purity. X-ray crystallography (as used in tetraphenylborate studies) can resolve structural ambiguities .

Q. What are the primary research applications of this compound in current studies?

The compound is utilized in two main areas: (1) as a precursor for boryl radicals in photocatalytic borylation reactions (e.g., functionalizing imines and alkenes under mild conditions) , and (2) in biochemical models to study lipid metabolism and bile acid modulation in mammalian systems (e.g., at 8 mg/kg/day in rat studies) .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

Standard methods include:

  • NMR spectroscopy (¹H, ¹¹B, ¹³C) to confirm bonding environments.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve crystal structures and stereochemistry .
  • Electron paramagnetic resonance (EPR) to detect transient boryl radicals in photocatalytic applications .

Advanced Research Questions

Q. How can researchers optimize the photocatalytic decarboxylation efficiency of this compound for borylation reactions?

Optimization involves:

  • Screening photocatalysts (e.g., iridium or ruthenium complexes) to enhance radical generation .
  • Modulating solvent polarity (e.g., acetonitrile vs. THF) to stabilize reactive intermediates.
  • Adjusting light intensity/wavelength to match the catalyst’s absorption profile. Systematic Design of Experiments (DoE) approaches can identify critical variables .

Q. What strategies address discrepancies between this compound’s metabolic effects and its synthetic utility?

Discrepancies arise when biological studies (e.g., bile lipid modulation in rats ) conflict with chemical applications (e.g., radical generation ). To resolve this:

  • Conduct cross-disciplinary studies to assess compound stability under physiological vs. synthetic conditions.
  • Use isotopic labeling (e.g., deuterated analogs) to track metabolic and synthetic pathways .
  • Apply systematic review frameworks (e.g., PRISMA) to reconcile conflicting data .

Q. How can mechanistic studies elucidate this compound’s role in radical reaction pathways?

Advanced methods include:

  • Time-resolved spectroscopy to capture radical intermediates.
  • Density Functional Theory (DFT) calculations to model transition states and reaction energetics .
  • Isotopic labeling (e.g., ¹³C-carboxyborane) to trace decarboxylation pathways .

Q. What experimental designs are suitable for studying this compound’s impact on lipid metabolism in mammalian models?

Key considerations:

  • Use controlled dosing regimens (e.g., 8 mg/kg/day in rats) and isolate intestinal loops to measure cholesterol absorption .
  • Include sham-treated controls to distinguish compound-specific effects from baseline metabolic activity.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure translational relevance .

Q. How does structural modification of this compound influence its reactivity in different chemical environments?

Structural studies (e.g., X-ray crystallography ) reveal that substituents on the borane core alter electron density, affecting radical stability and substrate affinity. For example, replacing methyl groups with bulkier ligands may hinder photocatalytic activity but enhance metabolic stability. Computational modeling can predict these effects before synthesis.

Methodological Guidance

  • For contradictory data : Use meta-analysis tools (e.g., Cochrane’s RevMan) to quantify heterogeneity across studies .
  • For synthesis optimization : Adopt response surface methodology (RSM) to map reaction parameter interactions .
  • For biological studies : Follow NIH guidelines for animal models, including ethical approval and reproducibility checks .

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